Asoxime dimethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

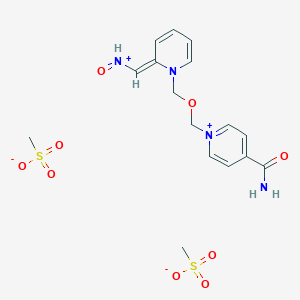

Asoxime dimethanesulfonate, also known as this compound, is a chemical compound with the molecular formula C14H16N4O3.2CH3O3S.

Vorbereitungsmethoden

The synthesis of ASOXIME DIMETHANESULFONATE involves several steps. The primary synthetic route includes the reaction of pyridinium compounds with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

ASOXIME DIMETHANESULFONATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible with this compound, where nucleophiles replace certain functional groups.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Recent studies have focused on the acute toxicity of various oximes, including asoxime dimethanesulfonate. In a study involving Wistar rats, significant pathohistological changes were observed following treatment with asoxime. The findings included:

- Degenerative Changes : Predominantly intracellular edema and cytoplasmic vacuolization.

- Hemorrhages : Massive diffuse hemorrhages and interstitial edema were noted.

- Inflammatory Response : Cellular infiltration by neutrophils and macrophages was prominent.

The study reported a lethal dose (LD50) for this compound at approximately 626.38 mg/kg, indicating its potential toxicity at higher concentrations .

Treatment of Organophosphate Poisoning

This compound is utilized in clinical settings as an antidote for organophosphate poisoning. Its efficacy has been compared to other oximes like pralidoxime chloride (2-PAM). Research indicates that while both compounds are effective, asoxime may offer advantages in specific scenarios due to its unique pharmacological profile .

Antinicotinic Properties

In addition to its reactivating capabilities, this compound has shown potential antinicotinic effects, which could provide additional therapeutic benefits in treating nerve agent exposure . This property is particularly relevant given the limitations of traditional treatments that primarily target muscarinic receptors.

Comparative Efficacy Studies

A series of comparative studies have been conducted to evaluate the effectiveness of this compound against various nerve agents such as VX and sarin. These studies typically assess:

- Reactivation Rates : The speed at which AChE activity is restored post-inhibition.

- Tissue Penetration : The ability of the compound to cross the blood-brain barrier compared to other oximes.

Findings suggest that while this compound demonstrates significant reactivation capabilities, its penetration into central nervous system tissues may be limited compared to uncharged oximes .

In Vivo Studies

In vivo experiments have highlighted the effectiveness of this compound in animal models exposed to nerve agents. For instance:

- A study demonstrated that administration of asoxime significantly improved survival rates in guinea pigs subjected to lethal doses of nerve agents.

- Another investigation indicated that treatment with asoxime led to a marked reduction in cholinergic symptoms when administered promptly after exposure .

Molecular Modeling Studies

Molecular modeling has been employed to better understand the interactions between this compound and AChE-inhibitor complexes. These studies help elucidate the structural features that contribute to its reactivity and potential improvements in drug design .

Data Table: Summary of Toxicological Findings

| Parameter | Observations |

|---|---|

| LD50 (mg/kg) | 626.38 |

| Degenerative Changes | Intracellular edema, cytoplasmic vacuolization |

| Hemorrhagic Findings | Massive diffuse hemorrhages |

| Inflammatory Response | Neutrophil and macrophage infiltration |

Wirkmechanismus

The mechanism of action of ASOXIME DIMETHANESULFONATE involves its interaction with specific molecular targets. It acts by binding to certain enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular functions and physiological responses .

Vergleich Mit ähnlichen Verbindungen

ASOXIME DIMETHANESULFONATE can be compared with other similar compounds, such as:

Pralidoxime Chloride: Another oxime compound used as an antidote for organophosphate poisoning.

Obidoxime Chloride: Similar in structure and function, used for similar therapeutic purposes.

Methoxime: A related compound with similar chemical properties but different applications.

This compound is unique due to its specific molecular structure and the presence of methanesulfonate groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer |

144252-71-1 |

|---|---|

Molekularformel |

C16H22N4O9S2 |

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;methanesulfonate |

InChI |

InChI=1S/C14H14N4O3.2CH4O3S/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;2*1-5(2,3)4/h1-9H,10-11H2,(H-,15,19);2*1H3,(H,2,3,4) |

InChI-Schlüssel |

KSZUKDJWBYNHBO-IGUOPLJTSA-N |

SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N |

Isomerische SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=C/C(=C\[NH+]=O)/N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |

Kanonische SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=C[NH+]=O)N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |

Synonyme |

HI-6 DIMETHANESULPHONATE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.